molecular formula C4H4BrFN2 B13895023 5-Bromo-3-fluoro-1-methyl-pyrazole

5-Bromo-3-fluoro-1-methyl-pyrazole

Cat. No.: B13895023
M. Wt: 178.99 g/mol
InChI Key: CDNCNRDTOHPVCH-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-1-methyl-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-methyl-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with acetylenic ketones, followed by bromination and fluorination steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry techniques allows for better control over reaction parameters, leading to improved efficiency and scalability . The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-3-fluoro-1-methyl-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-1-methyl-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C4H4BrFN2

Molecular Weight

178.99 g/mol

IUPAC Name

5-bromo-3-fluoro-1-methylpyrazole

InChI

InChI=1S/C4H4BrFN2/c1-8-3(5)2-4(6)7-8/h2H,1H3

InChI Key

CDNCNRDTOHPVCH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)F)Br

Origin of Product

United States

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